5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine

説明

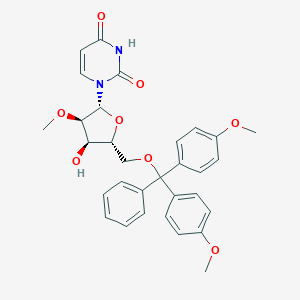

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine (DMT-2'-OMe-uridine) is a chemically modified nucleoside critical for oligonucleotide and RNA therapeutic synthesis. The molecule features two key modifications (Figure 1):

- 5'-O-(4,4'-Dimethoxytrityl (DMT) group: A photolabile protecting group enabling controlled stepwise elongation during solid-phase oligonucleotide synthesis .

- 2'-O-Methyl (2'-OMe) group: Enhances RNA stability by conferring nuclease resistance, improving binding affinity to complementary RNA, and reducing immune activation .

特性

IUPAC Name |

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O8/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-27(35)28(39-3)29(41-25)33-18-17-26(34)32-30(33)36/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,36)/t25-,27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDHAVFJDSRPKC-YXINZVNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452856 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103285-22-9 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyluridine, also known as 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, is the RNA molecule . It is used in the synthesis of oligonucleotides , which are short DNA or RNA molecules.

Mode of Action

This compound is a synthetic precursor used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method. It interacts with its target by being incorporated into the growing oligonucleotide chain during synthesis.

Biochemical Pathways

The compound plays a crucial role in the nucleic acid synthesis pathway . It is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides.

Pharmacokinetics

Its bioavailability is primarily determined by the efficiency of the synthetic process in which it is used.

Result of Action

The result of the action of this compound is the production of oligonucleotides . These oligonucleotides can be used in various research applications, including antiviral and anticancer studies.

Action Environment

The action of this compound is influenced by the conditions of the synthetic process, including temperature, pH, and the presence of other reactants. It should be stored under inert gas and avoid heat and moisture.

生化学分析

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules in the process of oligodeoxynucleotide synthesis. The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

Given its role in oligodeoxynucleotide synthesis, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of oligodeoxynucleotides, where it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under standard laboratory conditions.

Metabolic Pathways

Given its role in oligodeoxynucleotide synthesis, it is likely to interact with enzymes and cofactors involved in nucleotide metabolism.

生物活性

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine (often abbreviated as DMTr-2'-OMe-Uridine) is a synthetic uridine analog that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C40H49N4O9P

- Molecular Weight : 760.81 g/mol

DMTr-2'-OMe-Uridine is primarily used in the synthesis of oligonucleotides due to its stability and ability to enhance the cellular uptake of nucleic acids.

Biological Activity Overview

Research indicates that DMTr-2'-OMe-Uridine exhibits several biological activities, including:

- Anticancer Activity : Demonstrated potential against various cancer cell lines.

- Anti-infection Properties : Effective against several viral and bacterial pathogens.

- Cell Cycle Regulation : Influences apoptosis and cell proliferation.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of DMTr-2'-OMe-Uridine. It has been shown to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action :

-

In Vitro Studies :

- Cytotoxicity assays reveal that DMTr-2'-OMe-Uridine exhibits dose-dependent inhibition of cell growth in multiple cancer cell lines, including breast and colorectal cancer cells.

- Half-maximal inhibitory concentration (IC50) values are reported in the range of 0.1 to 5 μM, depending on the cell line .

- In Vivo Studies :

Anti-Infection Properties

DMTr-2'-OMe-Uridine also shows promise in combating infections:

- Antiviral Activity :

- Antibacterial Effects :

The biological activity of DMTr-2'-OMe-Uridine can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces G1/S phase arrest in cancer cells, preventing proliferation .

- Apoptosis Induction : Activates caspases and other apoptotic markers leading to programmed cell death .

- DNA Damage Response : Triggers DNA damage responses that result in cellular senescence or apoptosis .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Dose-dependent cytotoxicity; IC50 values between 0.1 to 5 μM |

| Anti-infection Properties | Effective against HIV, HSV, influenza; broad-spectrum antibacterial effects |

| Mechanisms of Action | Induces apoptosis; causes cell cycle arrest; activates DNA damage response |

Case Studies

- Breast Cancer Model :

- Viral Infection Model :

科学的研究の応用

Research Applications

-

Nucleic Acid Synthesis

- DMT-2'-OMe-uridine is widely used in the synthesis of oligonucleotides. Its modifications improve the stability of RNA molecules, making them more resistant to nuclease degradation. This property is particularly beneficial for therapeutic applications where oligonucleotides must remain intact in biological environments .

-

Antisense Oligonucleotides

- The incorporation of DMT-2'-OMe-uridine into antisense oligonucleotides enhances their binding affinity to target mRNA sequences. This increased affinity facilitates the effective silencing of gene expression, which is crucial in therapeutic strategies for diseases such as cancer and viral infections .

- RNA Therapeutics

- Diagnostic Applications

Case Study 1: Oligonucleotide Therapeutics

A study demonstrated that oligonucleotides incorporating DMT-2'-OMe-uridine exhibited significantly enhanced stability against serum nucleases compared to unmodified counterparts. This stability translated into improved efficacy in vivo, highlighting the compound's potential in developing effective RNA therapeutics for genetic disorders .

Case Study 2: Antiviral Research

In antiviral research, oligonucleotides modified with DMT-2'-OMe-uridine showed promising results in inhibiting viral replication. The modified nucleosides were tested against various viruses, demonstrating enhanced binding to viral RNA and significant reductions in viral load in treated cells .

類似化合物との比較

Key Properties :

- Molecular Formula : C₃₁H₃₂N₂O₈

- Molecular Weight : 560.59 g/mol

- Solubility : 3.7 × 10⁻⁴ g/L in water (25°C) .

The structural and functional differences between DMT-2'-OMe-uridine and analogous nucleosides are summarized in Table 1.

Table 1: Comparative Analysis of DMT-2'-OMe-Uridine and Related Compounds

Key Research Findings :

2'-O-Methyl vs. 2'-Fluoro Modifications :

- The 2'-OMe group provides superior nuclease resistance compared to 2'-fluoro derivatives but may reduce binding affinity in certain duplexes .

- 2'-Fluoro modifications better mimic natural ribose, enhancing thermal stability in RNA-DNA hybrids .

5-Position Substitutions :

- 5-Fluoro : Enhances base-pairing specificity and antiviral activity against RNA viruses (e.g., hepatitis C) .

- 5-Iodo : Used in photo-crosslinking studies to map RNA-protein interactions .

- 5-Vinyl : Enables post-synthetic bioconjugation via thiol-ene reactions .

Protecting Group Efficiency :

- The 5'-DMT group is universally used in solid-phase synthesis due to its selective deprotection under mild acidic conditions .

- Bulkier groups (e.g., TBDMS at 2'-O) hinder synthesis efficiency but improve stability during long syntheses .

Solubility Challenges :

- DMT-2'-OMe-uridine’s low water solubility (3.7 × 10⁻⁴ g/L) necessitates organic solvents (e.g., acetonitrile) for handling, whereas 2'-O-TBDMS derivatives are even less soluble due to increased hydrophobicity .

準備方法

Selective 5'-O-Dimethoxytritylation

The 5'-hydroxyl group of 2'-O-methyluridine is protected using 4,4'-dimethoxytrityl chloride (DMT-Cl) under anhydrous conditions. Pyridine or dimethylaminopyridine (DMAP) is typically employed as a base to facilitate the reaction. The reaction proceeds at room temperature for 6–12 hours, yielding the 5'-O-DMT-protected intermediate. Excess DMT-Cl is quenched with methanol, and the product is isolated via precipitation in cold hexane or ethyl acetate.

Key Reaction Parameters

| Parameter | Typical Value |

|---|---|

| Solvent | Anhydrous pyridine |

| Temperature | 20–25°C |

| Reaction Time | 10–12 hours |

| DMT-Cl Equivalents | 1.2–1.5 |

2'-O-Methylation

Prior to dimethoxytritylation, the 2'-hydroxyl group is methylated using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH). This step requires strict anhydrous conditions to prevent hydrolysis. The reaction is monitored via thin-layer chromatography (TLC) to confirm complete methylation.

Methylation Efficiency

| Base | Solvent | Yield (%) |

|---|---|---|

| NaH | DMF | 85–90 |

| DBU | Acetonitrile | 78–82 |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Key modifications to laboratory methods include:

Continuous Flow Synthesis

To enhance throughput, continuous flow reactors are employed for the dimethoxytritylation step. This approach reduces reaction times to 2–3 hours and improves yield consistency (92–95% purity).

Purification Techniques

Large-scale purification utilizes flash chromatography with silica gel or reversed-phase C18 columns. Automated systems enable the isolation of DMT-2'-O-methyluridine with ≥98% purity, critical for pharmaceutical applications.

Comparative Purification Methods

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Silica Gel Chromatography | 97.5 | 80 |

| Reversed-Phase HPLC | 99.2 | 70 |

Analytical Validation

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) confirms the presence of DMT (δ 7.2–7.4 ppm aromatic protons) and 2'-O-methyl (δ 3.4 ppm singlet) groups.

-

High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₃₆H₃₈N₂O₈: 650.2678; observed: 650.2681.

Purity Assessment

Ultra-performance liquid chromatography (UPLC) with UV detection at 260 nm ensures the absence of detritylated byproducts. Acceptance criteria require ≤0.5% impurities.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competitive reactions at the 3'-hydroxyl group during methylation are minimized by steric hindrance from bulky protecting groups or low-temperature conditions (−20°C).

Moisture Sensitivity

Strict control of reaction moisture (<50 ppm) prevents premature detritylation. Molecular sieves (3Å) and argon atmospheres are standard in industrial settings.

Recent Advances

Enzymatic Methylation

Novel methyltransferases, such as TrmH from Thermus thermophilus, enable biocatalytic 2'-O-methylation under aqueous conditions, reducing reliance on harsh alkylating agents.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling achieves 85% yield with minimal waste generation, aligning with sustainable production goals.

Q & A

Q. What are the recommended methods for synthesizing 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine?

The synthesis typically involves selective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and methylation of the 2'-hydroxyl. A representative protocol includes dissolving 2'-O-methyluridine in dry dimethyl sulfoxide (DMSO), activating with sodium hydride under argon, followed by reaction with methyl iodide . Subsequent DMT protection is achieved using 4,4'-dimethoxytrityl chloride in pyridine, with purification via silica gel chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. How should stock solutions of this compound be prepared for in vitro studies?

For in vitro applications, dissolve the compound in DMSO to prepare a concentrated stock solution (e.g., 50–100 mg/mL). If insoluble in DMSO, alternate solvents like ethanol, DMF, or aqueous buffers with co-solvents (e.g., PEG300 or Tween-80) may be used. Sequential addition of solvents with vortexing or sonication is recommended to ensure clarity. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw degradation .

Q. What are the critical storage conditions to ensure compound stability?

The compound is stable as a powder at -20°C for up to three years or at 4°C for two years. In solvent, storage at -80°C preserves integrity for six months, while -20°C is suitable for one month. Avoid prolonged exposure to light, moisture, or ambient temperatures during handling .

Q. How is this compound utilized in oligonucleotide synthesis?

It serves as a protected nucleoside intermediate in solid-phase RNA synthesis. The 5'-DMT group enables controlled stepwise elongation on solid supports (e.g., CPG beads), while the 2'-O-methyl modification enhances nuclease resistance. Phosphoramidite derivatives of this compound are coupled using activators like 1H-tetrazole, followed by oxidation to form phosphodiester bonds .

Advanced Research Questions

Q. How can stereoselective synthesis of modified nucleosides be optimized using this compound?

Stereoselectivity is achieved through protecting group strategies. For example, tert-butyldimethylsilyl (TBDMS) groups at the 3'-position direct coupling reactions to the desired stereochemistry. The DMT group at 5' ensures regioselective deprotection during chain elongation. Post-synthesis, fluoride ions (e.g., triethylamine trihydrofluoride) selectively remove silyl groups without affecting the DMT or 2'-O-methyl moieties .

Q. What analytical techniques are critical for resolving structural ambiguities in synthetic derivatives?

- HPLC : Monitor purity and reaction progress using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for exact mass verification; expected [M+H]⁺ = 561.22) .

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve regiochemical assignments, particularly distinguishing 2'-O-methyl from 3'-O-methyl isomers .

Q. How does the 2'-O-methyl modification influence RNA interference (RNAi) efficacy?

Incorporating 2'-O-methyluridine in small interfering RNA (siRNA) reduces immune recognition (e.g., Toll-like receptor activation) and improves metabolic stability. In a HeLa cell study, siRNA with 5'-methyl and 2'-O-methyl modifications showed 5-fold higher potency (IC₅₀ = 0.6 nM) compared to unmodified counterparts, attributed to enhanced RNA-induced silencing complex (RISC) loading .

Q. What strategies address solubility challenges in in vivo studies?

For animal models, use formulations combining DMSO with biocompatible solvents:

Q. How can contradictory data on enzymatic inhibition be resolved?

While 5'-O-DMT-2'-O-methyluridine is reported as a weak competitive inhibitor of E. coli dUTPase (Ki > 1000 μM), discrepancies in activity may arise from assay conditions. Standardize assays using:

- Substrate Competition : Vary dUTP concentrations with fixed inhibitor levels.

- Pre-steady-state Kinetics : Use stopped-flow fluorescence to measure binding kinetics .

Methodological Considerations

Q. What protocols ensure high-yield phosphoramidite synthesis for automated RNA synthesis?

- Phosphitylation : React 5'-O-DMT-2'-O-methyluridine with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in anhydrous dichloromethane and N-methylimidazole.

- Purification : Use silica gel chromatography (hexane:ethyl acetate gradients) to isolate phosphoramidites (>95% purity). Store under argon at -20°C .

Q. How can photolabile protecting groups be integrated for light-controlled synthesis?

Replace the DMT group with photolabile alternatives (e.g., 2-nitrobenzyloxymethyl). Upon UV irradiation (365 nm), the group cleaves, enabling spatial-temporal control in solid-phase synthesis. Verify deprotection efficiency via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。